,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcTS) has been explored as a photocatalyst for various applications, including:
CuPcTS demonstrates potential for hydrogen production through photocatalytic water splitting. Studies have shown its ability to efficiently absorb visible light and generate hydrogen from water under irradiation, with ongoing research focusing on improving its efficiency and stability.
CuPcTS exhibits promising activity in degrading organic pollutants in wastewater. Its photocatalytic properties allow it to break down harmful organic compounds under light exposure, offering a potential solution for environmental remediation.
The unique properties of CuPcTS, including its ability to bind to specific biomolecules and generate electrochemical signals, make it a candidate for biosensing applications. Researchers are investigating its potential for:
CuPcTS can be immobilized on electrodes to create biosensors for detecting specific enzymes. The interaction between the enzyme and its target molecule can be monitored through changes in the electrical signal, enabling the detection of various biological markers.
CuPcTS shows potential for developing DNA biosensors due to its ability to interact with DNA molecules. These sensors could be used for rapid and sensitive detection of specific DNA sequences, with applications in medical diagnostics and environmental monitoring.
Studies suggest that CuPcTS possesses antimicrobial activity against various bacteria and fungi. The exact mechanism of action remains under investigation, but it is believed to involve the generation of reactive oxygen species that can damage microbial cells.
CuPcTS is also being explored for various other research applications, including:
This technique utilizes light-activated molecules to destroy cancer cells. CuPcTS is being investigated as a potential photosensitizer for photodynamic therapy due to its ability to generate reactive oxygen species upon light exposure.
CuPcTS is being studied as a material for organic photovoltaic cells, which are devices that convert sunlight into electricity. Its light-absorbing properties and potential for charge transport make it a promising candidate for this application.
3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt is a complex organic compound with the formula C32H16CuN8O12S4. This compound features a copper ion coordinated to a phthalocyanine core that is heavily sulfonated, making it highly water-soluble and giving it unique chemical properties. It typically appears as a dark purple solid and is known for its strong aggregating tendency in aqueous solutions, which can influence its reactivity and interactions in various applications .
The mechanism of action for this specific compound depends on the intended application. Here are two potential scenarios:
The chemical behavior of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine is largely dictated by its sulfonic acid groups, which facilitate protonation and deprotonation reactions in aqueous environments. The compound can participate in redox reactions due to the presence of the copper center, allowing it to act as both an electron donor and acceptor. Additionally, it can form stable complexes with various metal ions and organic molecules, enhancing its utility in catalysis and materials science .
The synthesis of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine typically involves the following steps:
This multi-step process allows for precise control over the sulfonation pattern and ensures high purity of the final product .
3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine has diverse applications across various fields:
Interaction studies have shown that 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine can form stable complexes with various ions and organic molecules. These interactions can significantly alter its physical properties and reactivity. For instance, when complexed with transition metals, it may exhibit enhanced catalytic activity or modified electronic properties suitable for specific applications in sensors or electronic devices .
Several compounds share structural similarities with 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspect |
---|---|---|
Copper phthalocyanine | Less sulfonation | More hydrophobic; used primarily as a pigment. |
Zinc phthalocyanine | Zinc instead of copper | Exhibits different electronic properties; often used in sensors. |
2,9-Dimethylphthalocyanine | Alkyl substitution on the phthalocyanine core | Increased solubility; used in organic electronics. |
3-Sulfonatophthalocyanine | Single sulfonate group | Less water-soluble; used in dye applications. |
These compounds highlight the uniqueness of 3,4',4'',4'''-tetrasulfonyl copper phthalocyanine due to its extensive sulfonation and resultant solubility characteristics that facilitate various applications not easily achievable by less functionalized analogs .
The sulfonation of copper phthalocyanine (CuPc) is the critical step in CuPcTs synthesis. Two primary methods dominate:
Traditional Oleum Sulfonation
CuPc reacts with 20–30% oleum at 50–110°C for 5–8 hours, forming a sulfonation mixture containing mono- to tetrasulfonated isomers. The reaction progression is monitored via UV-Vis spectroscopy, where the absorption maximum (λ_max) shifts from 680 nm (untreated CuPc) to ≥605 nm upon complete sulfonation. Excess oleum ensures full sulfonation but requires careful neutralization with sodium hydroxide to pH 7–8, yielding the tetrasodium salt.
Microwave-Assisted Sulfonation
Modern approaches use microwave irradiation (300 W, 100°C) to reduce reaction time from 5 hours to 30 minutes, achieving 94% tetrasulfonation. This method enhances regioselectivity for the 3,4',4'',4'''-isomer by minimizing side reactions. Energy consumption drops by 40% compared to conventional heating.
Table 1: Comparison of Sulfonation Methods
Parameter | Traditional Oleum | Microwave-Assisted |
---|---|---|
Reaction Time | 5–8 hours | 30 minutes |
Temperature | 50–110°C | 100°C |
Yield (Tetrasulfonated) | 70–75% | 94% |
Energy Consumption | High | Moderate |
Industrial synthesis employs continuous sulfonation reactors with automated oleum dosing systems to maintain 15–25% SO3 concentration. Key steps include:
Challenges:
Purification Techniques
Yield Optimization
Table 2: Industrial Production Parameters
Parameter | Optimal Range |
---|---|
Oleum Concentration | 15–25% SO3 |
Reaction Temperature | 100°C |
Neutralization pH | 7.0–7.5 |
Final Product Purity | 85–90% |
3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt exhibits significant catalytic activity in oxygen reduction reactions through well-defined mechanistic pathways . The compound demonstrates exceptional electrochemical performance with copper centers serving as active sites for electron transfer processes [2]. Research indicates that the sulfonyl groups enhance the solubility and facilitate interaction with biological molecules while maintaining the structural integrity of the copper center .
The oxygen reduction mechanism proceeds through a four-electron pathway when properly supported on carbon materials [3]. Studies utilizing rotating ring disk electrode techniques reveal that acid-leached carbon-supported copper phthalocyanine tetrasulfonic acid tetrasodium salt maintains an electron transfer number of approximately 3.85 during the potential range from -0.6 to -0.1 volts [4]. The presence of metal copper is essential in the oxygen reduction reaction active site structure and plays a key role in stabilizing the active nitrogen and sulfur species [4].
Mechanistic investigations demonstrate that the copper center undergoes reversible structural and oxidation state changes under working conditions [5]. The electrochemical reduction follows a proton-coupled electron transfer pathway requiring larger overpotential due to the presence of copper-hydroxide-copper motifs [6]. Metal-metal cooperativity facilitates catalysis through the constraints of rigid ligand frameworks, resulting in improved selectivity for the four-electron oxygen reduction reaction exceeding 70% [6].
The catalytic performance is significantly enhanced when the compound is supported on nitrogen-doped multi-walled carbon nanotubes [3]. Sulfonic acid functionalized copper phthalocyanine demonstrates highly selective four-electron oxygen reduction reaction with less than 2.5% hydrogen peroxide formation [3]. The synergistic effect of catalyst support and sulfonic acid functionalization increases both efficiency and selectivity of the oxygen reduction reaction [3].
Parameter | Value | Reference |
---|---|---|
Electron Transfer Number | 3.85 | [4] |
Potential Range (V) | -0.6 to -0.1 | [4] |
Four-electron Selectivity | >70% | [6] |
Hydrogen Peroxide Formation | <2.5% | [3] |
Onset Potential (V vs RHE) | 0.57 | [3] |
The tetrasulfonyl copper phthalocyanine compound demonstrates remarkable catalytic activity in various oxidation and reduction processes for organic synthesis applications . The compound serves as an effective catalyst for oxidizing organic substrates under mild conditions in environmentally benign solvents, making it attractive for industrial applications . The catalyst exhibits high turnover, low loading requirements, and recyclability, enhancing its practicality for large-scale operations .
Research demonstrates that copper phthalocyanine derivatives facilitate electrochemical reduction of carbon dioxide to ethylene with faradaic efficiency of 25% [7]. The crystalline structure of copper phthalocyanine is crucial for selective conversion, as non-crystalline forms generated by sulfuric acid treatment do not produce ethylene selectively [7]. The stability of crystalline copper phthalocyanine under electrochemical reduction conditions enables selective conversion of carbon monoxide to ethylene in the initial reaction stages [7].
Copper-iron phthalocyanine metal-organic frameworks exhibit excellent catalytic activity in both oxidative dye degradation and cyclohexane oxidation reactions [8]. The catalyst achieves 96% conversion of cyclohexane to cyclohexanone within 3 hours using tert-butyl hydroperoxide under mild reaction conditions [8]. Additionally, 10 milligrams of the copper-iron phthalocyanine metal-organic framework degrades 20 milliliters of 40 parts per million dye solution in just 16 minutes [8].
Copper phthalocyanine-based photocatalysts demonstrate enhanced performance for carbon dioxide reduction when combined with α-iron oxide [9]. The optimized copper phthalocyanine/iron oxide heterojunction exhibits approximately 15-fold higher photoactivity for reducing carbon dioxide to carbon monoxide and methane compared to reported iron oxide nanoparticles [9]. The exceptional photoactivity is attributed to enhanced charge transfer and separation in the closely contacted heterojunction [9].
Reaction Type | Conversion/Efficiency | Time | Reference |
---|---|---|---|
CO₂ to C₂H₄ | 25% Faradaic Efficiency | <10,000 s | [7] |
Cyclohexane to Cyclohexanone | 96% Conversion | 3 hours | [8] |
Dye Degradation (40 ppm) | Complete | 16 minutes | [8] |
CO₂ to CO/CH₄ | 15-fold Enhancement | Variable | [9] |
Comparative studies reveal distinct performance differences between copper, cobalt, and iron phthalocyanine catalysts across various applications [10] [11] [12]. Iron phthalocyanine demonstrates promising activity for oxygen reduction reactions but typically exhibits unsatisfactory performance due to poor oxygen adsorption and activation [12]. The plane-symmetric iron-nitrogen coordination site requires axial coordination to improve oxygen adsorption and activation capabilities [12].
Cobalt phthalocyanine catalysts generally outperform copper variants in oxygen reduction applications [11]. Tetraphenolphthalein cobalt phthalocyanine polymer modified with multi-walled carbon nanotubes exhibits superior onset potential at 0.803 volts versus reversible hydrogen electrode [11]. The cobalt-based system confirms four-electron transfer kinetics and demonstrates excellent stability over 100 linear sweep voltammetry scans [11].
Research comparing cobalt and copper phthalocyanine spatial distribution effects shows that cobalt phthalocyanine-copper cubic structures nearly double the faradaic efficiency towards carbon-carbon coupled products compared to copper alone [13]. The best-performing cobalt phthalocyanine-copper cubic combination achieves 48% faradaic efficiency for carbon-carbon coupled products with 1.5 milliamperes per square centimeter partial current density [13].
Desulfurization activity studies rank phthalocyanine complexes with different metal centers in the following order: cobalt phthalocyanine > iron phthalocyanine > nickel phthalocyanine > copper phthalocyanine > manganese phthalocyanine > zinc phthalocyanine [14]. The catalytic activity depends on the d-electron configuration of the central metal ion rather than simply increasing with d-electron number [14].
Iron phthalocyanine with axial iron-oxygen coordination demonstrates ultralow Tafel slope of 27.5 millivolts per decade and remarkable half-wave potential of 0.90 volts [12]. However, iron phthalocyanine films exhibit low stability with rapidly decreasing sensitivity over time, while cobalt phthalocyanine films maintain stable response for several months [15].
Metal Center | ORR Onset (V vs RHE) | Stability | Tafel Slope (mV/dec) | Reference |
---|---|---|---|---|
Copper | 0.57 | High | - | [3] |
Cobalt | 0.803 | Excellent | ~50 | [11] [16] |
Iron | 0.90 | Low | 27.5 | [12] |
Copper phthalocyanine catalysts offer significant economic advantages compared to precious metal alternatives in energy-related applications [2] [17]. The low cost and high performance of copper phthalocyanine series catalysts make them widely applicable for oxygen reduction catalysts compared to relatively expensive cobalt and iron phthalocyanine series catalysts [17]. Copper represents a natural choice for oxygen reduction reaction catalysis due to its abundance and affordability [17].
Carbon-supported copper phthalocyanine tetrasulfonic acid tetrasodium salt nanoparticles provide cost-effective alternatives to platinum-based catalysts [4]. The high turnover, low loading requirements, and recyclability of copper phthalocyanine catalysts enhance their economic viability for large-scale industrial operations . The compound's ability to maintain catalytic activity over multiple cycles reduces replacement costs and operational expenses [8].
Copper phthalocyanine-based composite catalysts derived from biomass materials offer additional cost benefits [2]. Sunflower straw biological materials serve as inexpensive carbon sources, while copper phthalocyanine pigment provides affordable nitrogen doping [2]. The resulting copper phthalocyanine@carbon composite catalyst exhibits 38 millivolts lower onset potential and 87.4% stability compared to commercial platinum/carbon catalysts [2].
The economic advantages extend to manufacturing processes, where simple high-temperature carbonization methods reduce production costs [2]. Copper phthalocyanine catalysts demonstrate comparable or superior performance to platinum-based systems while utilizing abundant, non-precious materials [18]. The combination of high activity, durability, and low material costs positions copper phthalocyanine catalysts as economically viable alternatives for fuel cells, oxygen sensors, and metal-air batteries [11].
Copper-carbon catalysts prepared through direct pyrolysis methods exhibit superior catalytic activity with half-wave potential of 0.81 volts and four-electron transfer pathway in alkaline electrolyte [18]. The simple preparation method and absence of nitrogen requirements for superior catalytic activity further reduce manufacturing costs [18].
Economic Factor | Copper Phthalocyanine Advantage | Reference |
---|---|---|
Material Cost | Low compared to Co/Fe variants | [17] |
Loading Requirements | Low catalyst loading needed | |
Recyclability | Multiple cycle stability | [8] |
Manufacturing | Simple synthesis methods | [2] [18] |
Performance vs Cost | Comparable to Pt/C at lower cost | [2] [11] |
Irritant